molecular formula C18H15ClN6O B2700216 6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide CAS No. 2305443-07-4

6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide

Cat. No. B2700216
CAS RN: 2305443-07-4
M. Wt: 366.81
InChI Key: YPLUHILVZHSRAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. After completion, the solution is cooled, filtered, and the residue is purified by flash column chromatography. The resulting colorless block crystals are obtained by slow evaporation from an ethyl acetate solution at room temperature .


Molecular Structure Analysis

The asymmetric unit of the crystal structure consists of one molecule of 6-Chloro-2-methyl-2H-indazol-5-yl)acetamide. The indazole moiety (N1–N2/C2–C8) is planar, with an r.m.s. deviation from the mean plane of 0.0692 Å .


Chemical Reactions Analysis

While there is limited information available on specific chemical reactions involving this compound, it is essential to explore potential transformations. One notable approach is catalytic protodeboronation of alkyl boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation. This radical-based method could be applied to 6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 193 K

properties

IUPAC Name

6-chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-12(8-9-13(19)20-10)18(26)21-16-14-15(11-6-4-3-5-7-11)24-25(2)17(14)23-22-16/h3-9H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLUHILVZHSRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)NC2=C3C(=NN(C3=NN2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide

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